An In-depth Technical Guide to 2-(2,4-Dibromophenoxy)acetonitrile
An In-depth Technical Guide to 2-(2,4-Dibromophenoxy)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-(2,4-Dibromophenoxy)acetonitrile, a halogenated aromatic nitrile. Due to the limited direct literature on this specific compound, this document establishes its chemical identity, physicochemical properties, and safety profile through validated synthetic protocols and expert analysis of closely related chemical analogs. The primary synthetic route, the Williamson ether synthesis, is detailed with step-by-step protocols. Potential applications in agrochemical and pharmaceutical research are inferred from the well-documented activities of structurally similar phenoxyacetonitrile derivatives, particularly their role as synthetic auxins. This guide serves as a foundational resource for researchers, chemists, and drug development professionals interested in the synthesis and potential utility of this and related compounds.
Introduction and Chemical Identity
2-(2,4-Dibromophenoxy)acetonitrile is a specialized organic compound characterized by a dibrominated phenyl ring linked to an acetonitrile group via an ether bond. While a specific CAS number is not widely indexed in major chemical databases, its identity is unequivocally established by its constituent functional groups and logical synthetic origin from 2,4-dibromophenol.
This molecule belongs to the broader class of phenoxyacetonitrile compounds, which are of significant interest in medicinal and agricultural chemistry.[1] The presence of two bromine atoms on the phenyl ring is expected to significantly influence its lipophilicity, metabolic stability, and biological activity compared to its non-halogenated or mono-halogenated counterparts.[2] This guide will proceed by constructing a robust profile of the molecule based on the well-established chemistry of its precursors and analogs.
Physicochemical and Structural Properties
The properties of 2-(2,4-Dibromophenoxy)acetonitrile are derived from its starting materials and comparison with validated data from analogous compounds.
| Property | Value (Predicted/Calculated) | Source / Rationale |
| CAS Number | Not assigned or not widely indexed. | Inferred from database searches.[3][4] |
| Molecular Formula | C₈H₅Br₂NO | Calculated from structure. |
| Molecular Weight | 290.94 g/mol | Calculated from atomic weights. |
| Physical Form | Solid (Predicted) | Based on analog 2-(4-bromophenoxy)acetonitrile. |
| Melting Point | > 50 °C (Predicted) | Expected to be higher than 2-(4-bromophenoxy)acetonitrile (52-54 °C) due to increased molecular weight and symmetry. |
| Boiling Point | > 300 °C (Predicted) | Expected to be higher than 2-(4-bromophenoxy)acetonitrile (~303 °C) due to increased molecular weight. |
| Solubility | Soluble in organic solvents (e.g., acetone, DMF, DMSO); Insoluble in water. | Inferred from properties of 2,4-dibromophenol and phenoxyacetonitriles.[5] |
Synthesis and Manufacturing
The most logical and industrially scalable method for synthesizing 2-(2,4-Dibromophenoxy)acetonitrile is the Williamson ether synthesis .[1][6] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[7][8]
Reaction Scheme: 2,4-Dibromophenol is deprotonated by a suitable base to form the 2,4-dibromophenoxide anion. This potent nucleophile then displaces a halide from chloroacetonitrile or bromoacetonitrile to form the desired ether linkage.
Detailed Experimental Protocol
Causality and Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is chosen to quantitatively deprotonate the phenol without competing in the substitution reaction. K₂CO₃ is often preferred for its ease of handling and lower cost.
-
Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal.[9] These solvents effectively solvate the cation of the base (e.g., K⁺) while not solvating the phenoxide anion, thus maximizing its nucleophilicity. Acetone is often chosen for its lower boiling point, which simplifies product workup.[10][11]
-
Reaction Temperature: Moderate heating (e.g., refluxing in acetone) is sufficient to drive the Sₙ2 reaction to completion within a reasonable timeframe without promoting side reactions.
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dibromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: Add chloroacetonitrile (1.1 eq) dropwise to the stirred suspension.
-
Reaction Completion: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the solution sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[1]
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product [label="2-(2,4-Dibromophenoxy)acetonitrile\n(Crude Product)", fillcolor="#FFFFFF", shape=box3d];
process_workup [label="Filtration &\nSolvent Evaporation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_purify [label="Recrystallization or\nChromatography", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
final_product [label="Purified Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];
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sub_phenol -> intermediate [style=invis]; reagent_base -> intermediate [style=invis];
intermediate -> process_reaction [style=invis];
sub_acetonitrile -> process_reaction [label="Nucleophilic Attack"];
process_reaction -> product; product -> process_workup; process_workup -> process_purify; process_purify -> final_product; } caption [label="Fig. 1: Williamson Ether Synthesis Workflow.", fontname="Arial", fontsize=10];
Potential Applications and Biological Activity
Direct experimental data on the biological activity of 2-(2,4-Dibromophenoxy)acetonitrile is scarce. However, its structural similarity to known bioactive molecules allows for well-founded hypotheses regarding its potential applications.
Agrochemicals: Synthetic Auxin Herbicides
The most probable application is as a selective herbicide for broadleaf weeds, acting as a synthetic auxin.[1][2] This hypothesis is strongly supported by its structural relationship to 2,4-D (2,4-Dichlorophenoxyacetic acid), one of the first and most successful selective herbicides ever developed.[12][13]
Mechanism of Action: Natural plant auxins, like indole-3-acetic acid (IAA), are hormones that regulate plant growth at low concentrations.[14] Synthetic auxins like 2,4-D and, presumably, 2-(2,4-Dibromophenoxy)acetonitrile mimic IAA but are not easily metabolized by the plant.[12] This leads to:
-
Receptor Binding: The molecule binds to auxin receptors (e.g., TIR1/AFB proteins).
-
Signal Transduction: This triggers a cascade that leads to the over-expression of genes responsible for cell growth and division.[15]
-
Uncontrolled Growth: The plant experiences rapid, uncontrolled cell elongation and division, leading to epinasty (stem and leaf curling), tissue damage, and depletion of energy reserves.[16]
-
Hormonal Imbalance: The process also stimulates the overproduction of other hormones like ethylene and abscisic acid, further disrupting normal physiological processes and leading to senescence and plant death.[12][16]
The nitrile group (-CN) on the molecule may serve as a bioisostere for the carboxylic acid group (-COOH) found in classic phenoxy herbicides, or it may be hydrolyzed in vivo to the corresponding carboxylic acid, 2-(2,4-Dibromophenoxy)acetic acid, which would be a direct analog of 2,4-D.
// External nodes effect [label="Uncontrolled Growth\n(Epinasty, Necrosis)\n↓\nPlant Death", shape=underline, style="", fillcolor="#F1F3F4"];
// Edge from inside to outside response -> effect [lhead=cluster_cell, style=invis]; response -> effect [minlen=2]; } caption [label="Fig. 2: Inferred Mechanism as a Synthetic Auxin.", fontname="Arial", fontsize=10];
Pharmaceutical and Synthetic Intermediate
The dibromophenol moiety is a known structural motif in various bioactive compounds, including some natural products with cytotoxic activity isolated from marine sponges.[10][11] Therefore, 2-(2,4-Dibromophenoxy)acetonitrile could serve as a valuable synthetic intermediate for creating libraries of novel compounds for drug discovery screening.
Safety, Toxicology, and Handling
A definitive Safety Data Sheet (SDS) for 2-(2,4-Dibromophenoxy)acetonitrile is not available. The following guidance is based on the known hazards of its primary precursor, 2,4-dibromophenol, and related brominated compounds.
Hazard Assessment:
-
Acute Toxicity: The precursor, 2,4-dibromophenol, is classified as Fatal if swallowed (LD50 Oral - Rat - 50 mg/kg).[17] It is reasonable to assume the final product will have a high degree of oral toxicity.
-
Skin and Eye Irritation: 2,4-dibromophenol is known to cause serious eye irritation and skin irritation.[18][19] The final product should be handled as a severe irritant.
-
Respiratory Hazard: May cause respiratory tract irritation.[19] Inhalation of dust or aerosols should be avoided.
-
Chronic Effects: Polybrominated diphenyl ethers (PBDEs), which share the dibromophenoxy structure, are known persistent organic pollutants that can bioaccumulate.[20] They are associated with liver and thyroid toxicity, and some are considered endocrine disruptors.[21][22][23] While the toxicological profile of a single, smaller molecule like 2-(2,4-Dibromophenoxy)acetonitrile may differ, caution is warranted regarding potential long-term exposure.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. When handling the solid powder, use a respirator with an appropriate particle filter.[18]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation.
-
Spill and Disposal: In case of a spill, avoid generating dust. Collect the material carefully using appropriate tools and place it in a sealed container for disposal.[19] Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-(2,4-Dibromophenoxy)acetonitrile is a well-defined chemical entity that, despite a lack of extensive direct documentation, can be reliably synthesized and characterized. Its profile is built upon the solid foundation of the Williamson ether synthesis and the well-understood properties of its chemical analogs. The primary potential application for this compound lies in agrochemical research as a synthetic auxin herbicide, leveraging a mechanism of action proven effective by decades of use of related phenoxy compounds. Furthermore, its structure makes it a candidate for use as a building block in synthetic and medicinal chemistry. Due to the high toxicity of its precursors, stringent safety protocols must be followed during its synthesis and handling. This guide provides the necessary foundational knowledge for researchers to pursue further investigation into this and related molecules.
References
-
Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Available from: [Link]
-
Public Health England. (2024). Brominated flame retardants (decabromodiphenyl ether): toxicological overview. GOV.UK. Available from: [Link]
-
MDPI. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics. Available from: [Link]
-
ResearchGate. (2023). (PDF) Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review. Available from: [Link]
-
Cultivar Magazine. (2025). 2,4-D. Available from: [Link]
-
National Institutes of Health (NIH). (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives. PMC. Available from: [Link]
-
Environmental Health Perspectives. (2003). Polybrominated Diphenyl Ethers (PBDEs): New Pollutants–Old Diseases. ehp. Available from: [Link]
-
University of Nebraska–Lincoln. Lecture Auxin Type Plant Growth Regulators (Hormonal). Available from: [Link]
-
ResearchGate. (2020). Mechanism of action of 2,4-D herbicide on target weeds. ACC synthase,.... Available from: [Link]
-
Australian Herbicide Resistance Initiative (AHRI). (2018). Digging deep into 2,4-D resistance. Available from: [Link]
-
The Good Scents Company. 2,4-dibromophenol, 615-58-7. Available from: [Link]
-
University of Colorado Boulder. The Williamson Ether Synthesis. Available from: [Link]
-
Cambridge University Press. (2006). Williamson Ether Synthesis. Available from: [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
ChemBK. 2-(4-Bromophenyl)acetonitrile. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Organic Syntheses. Procedure. Available from: [Link]
-
PubsOnline. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]
-
National Institutes of Health (NIH). (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. PMC. Available from: [Link]
-
Griffith University. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated. Available from: [Link]
-
INCHEM. (1998). Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement7, 1987). Available from: [Link]
-
Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. xtbg.ac.cn [xtbg.ac.cn]
- 13. deq.mt.gov [deq.mt.gov]
- 14. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 15. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 16. 2,4-D - Cultivar Magazine [revistacultivar.com]
- 17. 2,4-Dibromophenol - Safety Data Sheet [chemicalbook.com]
- 18. cdnisotopes.com [cdnisotopes.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants–Old Diseases | Clinical Medicine & Research [clinmedres.org]
- 21. gov.uk [gov.uk]
- 22. mdpi.com [mdpi.com]
- 23. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
